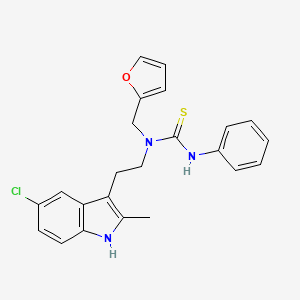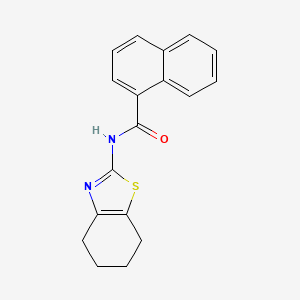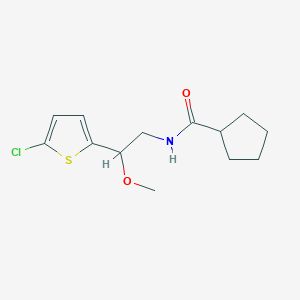
(E)-N-Cyclopropyl-4-(dimethylamino)-N-(4-ethylcyclohexyl)but-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-N-Cyclopropyl-4-(dimethylamino)-N-(4-ethylcyclohexyl)but-2-enamide is a chemical compound that has attracted the attention of the scientific community due to its potential applications in the field of medicine. This compound has been studied extensively for its mechanism of action, biochemical, and physiological effects, and its advantages and limitations for lab experiments.
Mecanismo De Acción
The mechanism of action of (E)-N-Cyclopropyl-4-(dimethylamino)-N-(4-ethylcyclohexyl)but-2-enamide is not fully understood. However, it has been shown to inhibit the activity of the enzyme histone deacetylase (HDAC). HDAC is involved in the regulation of gene expression and has been linked to the development of cancer and other diseases.
Biochemical and Physiological Effects:
(E)-N-Cyclopropyl-4-(dimethylamino)-N-(4-ethylcyclohexyl)but-2-enamide has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis (cell death) in cancer cells and to inhibit the growth and proliferation of cancer cells. It has also been shown to have anti-inflammatory properties and to reduce the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(E)-N-Cyclopropyl-4-(dimethylamino)-N-(4-ethylcyclohexyl)but-2-enamide has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to be effective in inhibiting the activity of HDAC. However, it has some limitations, including its low yield and its potential toxicity.
Direcciones Futuras
There are several future directions for research on (E)-N-Cyclopropyl-4-(dimethylamino)-N-(4-ethylcyclohexyl)but-2-enamide. One direction is to study its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease. Another direction is to study its mechanism of action in more detail to gain a better understanding of how it inhibits the activity of HDAC. Additionally, researchers could investigate ways to improve the yield of the synthesis process and to reduce the potential toxicity of the compound.
Conclusion:
(E)-N-Cyclopropyl-4-(dimethylamino)-N-(4-ethylcyclohexyl)but-2-enamide is a chemical compound that has shown promise for its potential applications in the field of medicine. It has been studied extensively for its mechanism of action, biochemical and physiological effects, and its advantages and limitations for lab experiments. While there is still much to learn about this compound, it has the potential to be used in the treatment of various types of cancer and other diseases. Further research is needed to fully understand its potential and to develop more effective treatments.
Métodos De Síntesis
The synthesis of (E)-N-Cyclopropyl-4-(dimethylamino)-N-(4-ethylcyclohexyl)but-2-enamide is a complex process that involves several steps. The first step involves the reaction of cyclopropylamine with 4-bromo-2-butenoic acid to form the corresponding amide. The next step involves the reaction of the amide with dimethylamine and sodium hydride to form the desired product. The yield of this reaction is approximately 50%.
Aplicaciones Científicas De Investigación
(E)-N-Cyclopropyl-4-(dimethylamino)-N-(4-ethylcyclohexyl)but-2-enamide has been studied extensively for its potential applications in the field of medicine. This compound has been shown to have anticancer properties and has been studied for the treatment of various types of cancer, including breast, prostate, and lung cancer. It has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Propiedades
IUPAC Name |
(E)-N-cyclopropyl-4-(dimethylamino)-N-(4-ethylcyclohexyl)but-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30N2O/c1-4-14-7-9-15(10-8-14)19(16-11-12-16)17(20)6-5-13-18(2)3/h5-6,14-16H,4,7-13H2,1-3H3/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGEGNNPPSNFAPQ-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC(CC1)N(C2CC2)C(=O)C=CCN(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1CCC(CC1)N(C2CC2)C(=O)/C=C/CN(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-Cyclopropyl-4-(dimethylamino)-N-(4-ethylcyclohexyl)but-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-Methyl-1,3-benzothiazol-5-yl)-2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]propanamide](/img/structure/B2603480.png)
![N-[(1,2-dimethylindol-5-yl)methyl]naphthalene-2-sulfonamide](/img/structure/B2603483.png)
![N-(2-((3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide](/img/structure/B2603484.png)
![9H-fluoren-9-ylmethyl N-[(2S)-4-(methylsulfanyl)-1-oxobutan-2-yl]carbamate](/img/structure/B2603485.png)
![[4-(1,3-Oxazol-5-yl)phenyl]methanamine dihydrochloride](/img/structure/B2603489.png)
![3-cyano-6-cyclopropyl-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-N-methyl-2-(methylsulfanyl)pyridine-4-carboxamide](/img/structure/B2603490.png)
![5-ethyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)thiophene-2-sulfonamide](/img/structure/B2603491.png)
![N-(3-(1H-imidazol-1-yl)propyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride](/img/structure/B2603494.png)

![(E)-2-cyano-3-(5-methylfuran-2-yl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2603497.png)


